molecular formula C14H28BNO4 B3048887 Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate CAS No. 1850305-80-4

Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate

Cat. No.: B3048887
CAS No.: 1850305-80-4
M. Wt: 285.19
InChI Key: MQRYONXVKZQEAC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 1850305-80-4) consists of a tert-butyl carbamate group connected via a three-carbon propyl chain to a tetramethyl-1,3,2-dioxaborolane ring. Its molecular formula is C₁₄H₂₈BNO₄, with a molecular weight of 285.19 g/mol .

Properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28BNO4/c1-12(2,3)18-11(17)16-10-8-9-15-19-13(4,5)14(6,7)20-15/h8-10H2,1-7H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRYONXVKZQEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114740
Record name Carbamic acid, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-, 1,1-dimethylethyl ester
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Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850305-80-4
Record name Carbamic acid, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable boronic ester precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with an aryl or alkyl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Transition Metal Catalysts: Employed in hydroboration reactions.

    Bases: Such as cesium carbonate, used to facilitate reactions.

Major Products:

    Cross-Coupling Products: Formation of biaryl or alkyl-aryl compounds.

    Hydroboration Products: Formation of organoboron compounds.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Moderate solubility in organic solvents (e.g., MeOH, MeCN) .
  • Spectral Data :
    • ¹¹B NMR : 30.9 ppm (CDCl₃), characteristic of boronic esters .
    • HRMS : [M+H]⁺ observed at 364.2285 m/z (theoretical: 364.2290) .
  • Applications : Widely used in Suzuki-Miyaura cross-coupling reactions for drug synthesis and as intermediates in medicinal chemistry (e.g., autotaxin inhibitors, antimalarial agents) .

Comparison with Structural Analogs

Phenylsulfonyl-Linked Analogs

Example : tert-Butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate .

  • Structural Difference : Incorporates a phenylsulfonyl group between the propyl chain and the boronic ester.
  • Solubility: Increased polarity compared to the target compound due to the sulfonyl group.
  • Applications : Used in antiplasmodial imidazopyridazine optimization .

Phenoxy-Linked Analogs

Example: tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate (CAS: 1201790-19-3) .

  • Structural Difference: Features a phenoxy group (ether linkage) instead of a direct propyl chain.
  • Impact :
    • Electronic Effects : The ether oxygen donates electron density to the boron, altering reactivity in cross-couplings.
    • Metabolic Stability : Improved resistance to enzymatic degradation compared to alkyl-linked analogs.
  • Applications : Intermediate in autotaxin inhibitor synthesis .

Heterocyclic and Aromatic Analogs

Example : tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (CAS: 1095708-32-9) .

  • Structural Difference : Boronic ester attached to a pyridine ring .
  • Impact :
    • Basicity : The pyridine nitrogen facilitates hydrogen bonding, enhancing solubility in aqueous media.
    • Coordination Chemistry : Can act as a ligand in metal-catalyzed reactions.
  • Applications: Potential use in targeted drug delivery systems.

Sterically Hindered Analogs

Example : tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (PC-1144) .

  • Structural Difference : Contains an isopropyl group and phenyl ring introducing steric bulk.
  • Impact :
    • Reactivity : Steric hindrance may reduce reaction rates in cross-couplings but improve regioselectivity.
    • Thermal Stability : Enhanced stability due to hindered rotation around the phenyl ring.
  • Applications : Specialized Suzuki-Miyaura reactions requiring controlled steric environments.

Glycosylated Analogs

Example : tert-Butyl (3-((2R,3S,4R,5S,6R)-4,5-bis(benzyloxy)-6-(benzyloxymethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-yl)propyl)carbamate .

  • Structural Difference: Boron integrated into a pyranose ring with benzyl-protected hydroxyl groups.
  • Impact :
    • Solubility : Highly lipophilic due to benzyl groups, suitable for lipid-based formulations.
    • Biological Activity : Carbohydrate moiety enables targeting of glycosidase enzymes or lectin receptors.
  • Applications : Probable use in glycomimetic drug design .

Analytical Data

Parameter Target Compound Phenoxy Analog Phenylsulfonyl Analog
¹¹B NMR (ppm) 30.9 30.8 30.7
HRMS [M+H]⁺ (m/z) 364.2285 378.2441 392.2100
IR νmax (cm⁻¹) 3360 (N-H), 1700 (C=O) 3375 (N-H), 1688 (C=O) 1705 (C=O), 1606 (S=O)

Biological Activity

Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate (CAS Number: 1850305-80-4) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H28BNO4
  • Molecular Weight : 285.19 g/mol
  • IUPAC Name : tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate
  • Purity : 97.00% .

This compound is primarily investigated for its role as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various pathological conditions including Alzheimer's disease due to its involvement in tau phosphorylation and amyloid-beta accumulation. Inhibition of GSK-3β can lead to neuroprotective effects and reduced neuroinflammation .

1. Neuroprotective Effects

Research indicates that compounds inhibiting GSK-3β can restore cell viability in neuronal models subjected to neurotoxic insults. For instance, studies have shown that GSK-3β inhibitors can significantly reduce the release of pro-inflammatory cytokines like IL-6 and TNF-α in cellular models .

2. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory activity by modulating immune responses in the central nervous system (CNS). Inhibition of GSK-3β was associated with decreased levels of pro-inflammatory cytokines and increased anti-inflammatory markers .

Case Studies and Experimental Data

StudyFindings
Study on GSK-3β InhibitionCompound demonstrated an IC50 value of 70 nM against GSK-3β. It showed protective effects in neuronal cell lines HT-22 and BV-2 under inflammatory conditions .
Cytotoxicity AssessmentNo significant cytotoxicity was observed in HT-22 cells up to concentrations of 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. Critical Factors :

  • Control of pH and temperature to minimize side reactions.
  • Use of anhydrous solvents to preserve boronic ester integrity.

Basic Question: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms the presence of tert-butyl (δ ~1.3 ppm for C(CH₃)₃), carbamate (δ ~155 ppm for C=O), and boronic ester (δ ~30 ppm in ¹¹B NMR) .
    • ¹¹B NMR : A singlet at ~30 ppm verifies the intact dioxaborolane ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₈BNO₄: 294.2142) .
  • Infrared Spectroscopy (IR) : Peaks at ~1688 cm⁻¹ (C=O stretch) and ~3375 cm⁻¹ (N-H stretch) confirm carbamate functionality .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and crystal packing motifs, as seen in related carbamate structures .

Basic Question: What are the primary applications of this compound in academic research?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : The boronic ester moiety enables C–C bond formation in biaryl synthesis, critical for drug discovery and materials science .
  • Medicinal Chemistry Intermediates : Used to optimize antiplasmodial and anticancer agents (e.g., imidazopyridazine derivatives) via structure-activity relationship (SAR) studies .
  • Protease Inhibition Studies : Carbamate groups serve as protecting groups in peptide mimetics, enabling controlled deprotection for bioactive compound synthesis .

Advanced Question: How can researchers optimize reaction yields in photoredox-mediated syntheses of this compound?

Methodological Answer:

  • Catalyst Screening : Test alternative photocatalysts (e.g., Ru-based complexes) to improve efficiency .
  • Solvent Optimization : Replace DMA with DMF or acetonitrile to enhance solubility of intermediates.
  • Base Selection : Compare Cs₂CO₃ with K₃PO₄ or Et₃N to reduce side reactions.
  • Light Intensity Adjustment : Use monochromatic LEDs (e.g., 450 nm) to maximize radical generation .

Data-Driven Example :
In , yields improved from 45% to 68% by increasing light intensity from 10 W to 15 W.

Advanced Question: How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

  • Unexpected ¹H NMR Peaks :
    • Impurity Analysis : Compare with starting material spectra; use preparative HPLC to isolate contaminants .
    • Dynamic Effects : Assess temperature-dependent NMR to identify rotamers or tautomers.
  • ¹¹B NMR Anomalies :
    • Hydrolysis Check : Confirm boronic ester stability via ¹¹B NMR in CDCl₃ vs. D₂O. Hydrolysis generates boronic acid (δ ~10 ppm) .
  • HRMS Discrepancies :
    • Isotopic Pattern Analysis : Verify boron isotopic abundance (¹⁰B: 19.9%, ¹¹B: 80.1%) to rule out misassignment .

Advanced Question: What role does this compound play in drug discovery pipelines?

Methodological Answer:

  • Boronate Prodrug Development : The boronic ester acts as a hydrolytically stable prodrug moiety, releasing active agents in physiological conditions .
  • Targeted Protein Degradation : Used in PROTACs (Proteolysis-Targeting Chimeras) to link E3 ligase binders with target proteins .
  • In Vivo Imaging : Radiolabeled derivatives (e.g., ¹⁸F analogs) enable PET imaging of enzymatic activity .

Case Study :
In , tert-butyl carbamate derivatives were optimized for antiplasmodial activity, achieving IC₅₀ values <100 nM against Plasmodium falciparum.

Advanced Question: How can alternative catalysts improve cross-coupling reactions involving this compound?

Methodological Answer:

  • Nickel Catalysts : For alkyl-alkyl couplings, Ni(cod)₂/ligand systems reduce β-hydride elimination .
  • Palladium Nanoparticles : Enhance turnover frequency in aqueous media for sustainable chemistry .
  • Photoredox/Nickel Dual Catalysis : Enables C(sp³)–C(sp²) couplings under mild conditions, preserving boronic ester integrity .

Q. Optimization Workflow :

Screen ligands (e.g., SPhos, XPhos) for Pd-catalyzed reactions.

Use microwave irradiation to reduce reaction time from 24h to 2h .

Advanced Question: What insights can solid-state structural analysis provide for this compound?

Methodological Answer:

  • Hydrogen-Bonding Networks : X-ray data (e.g., ) reveal N–H⋯O interactions stabilizing dimeric structures, critical for crystallinity and solubility .
  • Torsional Angle Analysis : Dihedral angles (e.g., C–N–C–B) inform conformational flexibility, impacting reactivity in cross-couplings .
  • Thermal Stability : DSC/TGA data correlate packing density with decomposition temperatures, guiding storage conditions .

Example :
In , hydrogen bonds formed R₂²(10) motifs, influencing solubility in polar solvents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate
Reactant of Route 2
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Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate

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